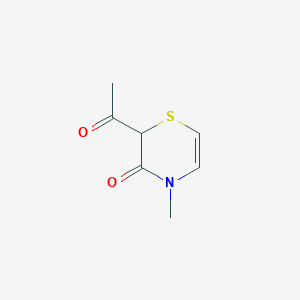
2-Acetyl-4-methyl-1,4-thiazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-4-methyl-1,4-thiazin-3-one is a heterocyclic compound with a thiazine ring. It is also known as 2-amino-4-methylthiazoline-3-one or AMT. This compound has been widely studied for its potential use in various scientific research applications.
作用機序
The mechanism of action of 2-Acetyl-4-methyl-1,4-thiazin-3-one is not fully understood. However, it is believed to act as a nucleophile and react with various electrophiles such as aldehydes and ketones.
生化学的および生理学的効果
2-Acetyl-4-methyl-1,4-thiazin-3-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It has also been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of using 2-Acetyl-4-methyl-1,4-thiazin-3-one in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, one of the limitations is its low solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 2-Acetyl-4-methyl-1,4-thiazin-3-one. One potential direction is the development of new compounds based on its structure with potential therapeutic activity. Another direction is the study of its mechanism of action in more detail to better understand its potential uses. Additionally, further research is needed to explore its potential use in the treatment of various diseases.
In conclusion, 2-Acetyl-4-methyl-1,4-thiazin-3-one is a heterocyclic compound with potential applications in various scientific research fields. Its ease of synthesis and potential therapeutic activity make it an attractive compound for further study. However, more research is needed to fully understand its mechanism of action and potential uses.
合成法
2-Acetyl-4-methyl-1,4-thiazin-3-one can be synthesized by the reaction of 2-acetylthiophene with methylamine. The reaction takes place in the presence of a catalyst such as zinc chloride or aluminum chloride. The product obtained is then purified by recrystallization.
科学的研究の応用
2-Acetyl-4-methyl-1,4-thiazin-3-one has been extensively studied for its potential use in various scientific research applications. It has been used as a precursor for the synthesis of various compounds such as 2-mercapto-4-methyl-1,3-thiazole, which has potential antitumor activity. It has also been used as a reagent for the determination of aldehydes and ketones in biological samples.
特性
CAS番号 |
177421-80-6 |
|---|---|
製品名 |
2-Acetyl-4-methyl-1,4-thiazin-3-one |
分子式 |
C7H9NO2S |
分子量 |
171.22 g/mol |
IUPAC名 |
2-acetyl-4-methyl-1,4-thiazin-3-one |
InChI |
InChI=1S/C7H9NO2S/c1-5(9)6-7(10)8(2)3-4-11-6/h3-4,6H,1-2H3 |
InChIキー |
JXAZRYOLCGUCPC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(=O)N(C=CS1)C |
正規SMILES |
CC(=O)C1C(=O)N(C=CS1)C |
同義語 |
2H-1,4-Thiazin-3(4H)-one, 2-acetyl-4-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



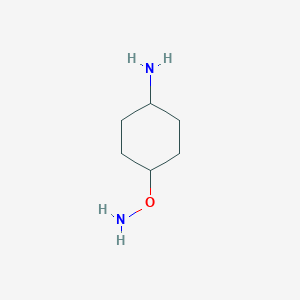
![N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride](/img/structure/B69107.png)
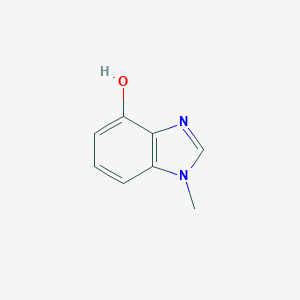
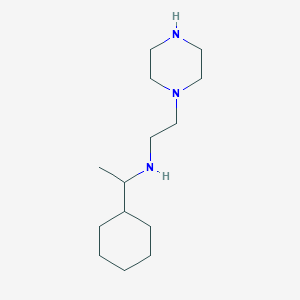
![Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-](/img/structure/B69113.png)
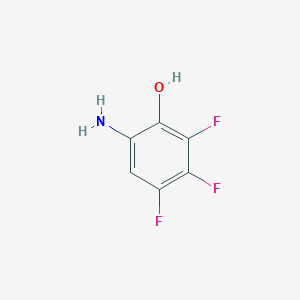
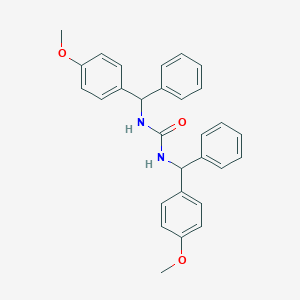
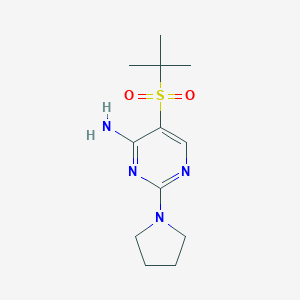
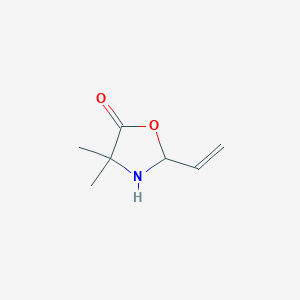
![spiro[indene-1,4'-piperidin]-3(2H)-one](/img/structure/B69124.png)
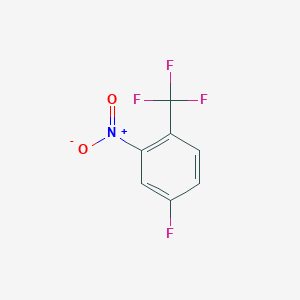
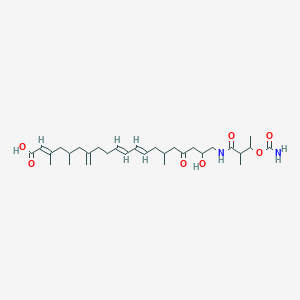
![1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one](/img/structure/B69132.png)
![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine](/img/structure/B69135.png)